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Compound of Interest

Compound Name: Berkelic acid

Cat. No.: B1263399 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with berkelic
acid, focusing on the challenges and resolutions related to its stereochemical assignment.

Frequently Asked Questions (FAQs)
Q1: What was the initial stereochemical assignment of berkelic acid and on what basis was it

made?

A1: The initial relative stereochemistry of berkelic acid was primarily assigned based on

Nuclear Overhauser Effect (NOE) NMR data. Specifically, an NOE was observed from the

methyl group at C-25 to proton H-16β and one of the H-20 protons.[1][2] This led to the initial

proposed structure. However, the relative stereochemistry of the C-22 side chain and the

absolute stereochemistry were not determined at the time of its initial isolation.[3]

Q2: Why was the initial stereochemical assignment of berkelic acid at C-18 and C-19

questioned and subsequently revised?

A2: The initial assignment was questioned due to inconsistencies between the observed NOE

data and computational molecular mechanics (MMX) calculations.[1][2] MMX calculations on

the originally proposed structure indicated that an NOE should be observed from the C-25

methyl group to both H-16α and H-16β protons, which contradicted the experimental data

showing an NOE only to H-16β.[1][2] This discrepancy prompted a re-evaluation of the
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stereochemistry at the C-18 and C-19 positions. The reassignment was proposed by Fürstner

and later confirmed by the first total synthesis accomplished by Snider's group.[1][4]

Q3: How was the correct absolute and relative stereochemistry of (-)-berkelic acid ultimately

established?

A3: The correct absolute and relative stereochemistry of (-)-berkelic acid was unequivocally

established through total synthesis. The synthesis of (-)-berkelic acid by Snider and co-

workers confirmed the reassignment of stereochemistry at C-18 and C-19.[1][4] This synthesis

also established the absolute stereochemistry and tentatively assigned the relative

stereochemistry at the C-22 position.[1][4] Subsequent synthetic efforts have further solidified

this assignment.[5][6][7][8][9][10]

Q4: What is the significance of the optical rotation of synthetic versus natural berkelic acid?

A4: The optical rotation is a crucial piece of data for determining the absolute stereochemistry

of a chiral molecule. The synthetic (-)-berkelic acid produced by Snider's group exhibited an

optical rotation of [α]D22 –115.5 (c = 0.55, MeOH), which had the same negative sign as the

natural product ([α]D22 –83.5, c = 0.0113, MeOH).[1][3] This confirmed that the synthetic

material had the correct absolute configuration corresponding to the natural enantiomer. The

difference in the magnitude of the rotation was attributed to the low concentration of the natural

product sample used for the measurement.[1][3]

Troubleshooting Guides
Issue 1: My NMR data for a synthetic intermediate of berkelic acid does not match the

reported values.

Possible Cause 1: Incorrect Stereoisomer. The stereochemistry of berkelic acid is complex,

and many diastereomers are possible. During a multi-step synthesis, it is possible to form an

unintended stereoisomer.

Troubleshooting Steps:

Re-examine 2D NMR Data: Carefully analyze 2D NMR spectra (COSY, HSQC, HMBC,

and NOESY/ROESY) to confirm the connectivity and spatial relationships of all protons

and carbons.
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Compare with Published Data: Meticulously compare your 1H and 13C NMR data with the

supporting information of key publications on the total synthesis of berkelic acid.[3][11]

Note that NMR shifts can be sensitive to the solvent used.[12]

Computational Modeling: If possible, perform conformational analysis and calculate the

predicted NMR chemical shifts for different possible diastereomers using computational

methods and compare them with your experimental data.

Chiral Chromatography: Utilize chiral HPLC to determine if you have a mixture of

enantiomers or diastereomers.

Issue 2: I am having difficulty assigning the stereocenter at C-22.

Possible Cause: The stereocenter at C-22 is part of a flexible side chain, which can make its

determination challenging using solely through-space NMR correlations to the tetracyclic

core.

Troubleshooting Steps:

Kiyooka Aldol Condensation: The stereochemistry at C-22 has been successfully assigned

through a diastereoselective Kiyooka aldol condensation, which allows for the predictable

formation of specific stereoisomers.[11]

Chiral Derivatizing Agents: For analytical purposes, consider derivatizing the carboxylic

acid or a hydroxyl group in the side chain with a chiral derivatizing agent (e.g., Mosher's

acid) to create diastereomeric derivatives that can be distinguished by NMR.[13]

X-ray Crystallography: If you can obtain a suitable crystal of your synthetic berkelic acid
or a late-stage intermediate, X-ray crystallography provides an unambiguous

determination of the relative and absolute stereochemistry.

Data Presentation
Table 1: Comparison of Optical Rotation Data for Natural and Synthetic (-)-Berkelic Acid
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Sample
Specific
Rotation
([α]D22)

Concentration
(c)

Solvent Reference

Natural (-)-

Berkelic Acid
-83.5 0.0113 MeOH [1][3]

Synthetic (-)-

Berkelic Acid
-115.5 0.55 MeOH [1][3]

Experimental Protocols
Protocol 1: Stereochemical Determination using Nuclear Overhauser Effect (NOE)

Spectroscopy

Sample Preparation: Dissolve a pure sample of the berkelic acid derivative in a suitable

deuterated solvent (e.g., CDCl3 or CD3OD) to a concentration of 5-10 mg/mL.

NMR Acquisition: Acquire a high-resolution 2D NOESY or ROESY spectrum on a high-field

NMR spectrometer (≥500 MHz is recommended).

Data Processing: Process the 2D data with appropriate window functions and baseline

correction.

Analysis:

Identify the diagonal peaks corresponding to the protons of interest (e.g., the C-25 methyl

group and the H-16 protons).

Look for cross-peaks between these protons. The presence of a cross-peak indicates that

the protons are in close spatial proximity (typically < 5 Å).

The volume of the cross-peak is proportional to the inverse sixth power of the distance

between the protons.

Compare the observed NOEs with the predicted interatomic distances from molecular

models of the possible stereoisomers to determine the relative stereochemistry.
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Protocol 2: Computational Modeling for Stereochemical Analysis (Conceptual Workflow)

Structure Generation: Build 3D models of all possible diastereomers of the berkelic acid
core using molecular modeling software.

Conformational Search: Perform a thorough conformational search for each diastereomer

using a suitable molecular mechanics force field (e.g., MMX or MMFF) to identify the lowest

energy conformers.[1]

Geometry Optimization: Optimize the geometry of the low-energy conformers using a higher

level of theory, such as Density Functional Theory (DFT).[9]

Property Calculation:

Calculate the interatomic distances between key protons (e.g., C-25 methyl protons and

H-16 protons) in the optimized structures to predict expected NOE correlations.[1][2]

Optionally, calculate theoretical NMR chemical shifts and coupling constants for

comparison with experimental data.

Comparison and Assignment: Compare the calculated properties with the experimental data

to identify the stereoisomer that best fits the observations.

Visualizations
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Initial Assignment

Reassessment and Revision Confirmation

Isolation of Berkelic Acid 1D and 2D NMR NOE Data (C-25 Me to H-16β) Proposed Structure

Discrepancy: Predicted vs. Observed NOEMMX Calculations Stereochemical Reassignment at C-18 & C-19 Total Synthesis Comparison of Synthetic and Natural Product Data Confirmed Structure of (-)-Berkelic Acid

Initially Proposed Structure Revised Structure

Observed NOE:
C-25 Me ↔ H-16β ONLY

Predicted NOE:
C-25 Me ↔ H-16α AND H-16β

Contradicts

Predicted NOE:
C-25 Me ↔ H-16β ONLY

Matches

Structure 1

MMX Calculation on Structure 1

Structure 26

MMX Calculation on Structure 26

Conclusion:
Revised Structure is Correct

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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